REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[N:8]2)[NH2:2].CN(/[CH:16]=[C:17](/[C:22](=O)[CH:23]1[CH2:25][CH2:24]1)\[C:18]([O:20][CH3:21])=[O:19])C>>[CH3:21][O:20][C:18]([C:17]1[CH:16]=[N:2][N:1]([C:3]2[CH:12]=[CH:11][CH:10]=[C:9]3[C:4]=2[CH:5]=[CH:6][CH:7]=[N:8]3)[C:22]=1[CH:23]1[CH2:25][CH2:24]1)=[O:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(N)C1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)\C=C(/C(=O)OC)\C(C1CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |